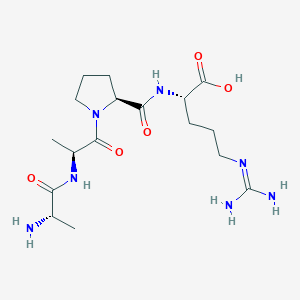
L-Alanyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction may involve the oxidation of amino acid side chains.
Reduction: Reduction reactions can modify specific functional groups within the peptide.
Substitution: Substitution reactions can replace certain groups within the peptide structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield modified peptides with altered functional groups, while substitution reactions can introduce new functional groups into the peptide.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in biological processes and interactions with proteins.
Medicine: Explored for therapeutic applications, such as drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of new materials or as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of L-Alanyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These interactions can influence various biological pathways, potentially leading to therapeutic effects. The exact mechanism would depend on the specific application and context in which the peptide is used.
Comparaison Avec Des Composés Similaires
L-Alanyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can be compared to other peptides with similar structures:
L-Alanyl-L-alanyl-L-prolyl-L-ornithine: Lacks the diaminomethylidene group, which may affect its biological activity.
L-Alanyl-L-alanyl-L-prolyl-L-lysine: Contains a different amino acid, potentially altering its properties and applications.
The uniqueness of this compound lies in its specific sequence and functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
654067-62-6 |
|---|---|
Formule moléculaire |
C17H31N7O5 |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C17H31N7O5/c1-9(18)13(25)22-10(2)15(27)24-8-4-6-12(24)14(26)23-11(16(28)29)5-3-7-21-17(19)20/h9-12H,3-8,18H2,1-2H3,(H,22,25)(H,23,26)(H,28,29)(H4,19,20,21)/t9-,10-,11-,12-/m0/s1 |
Clé InChI |
NNISLDPGHKXRRX-BJDJZHNGSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12532416.png)
![1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene](/img/structure/B12532418.png)
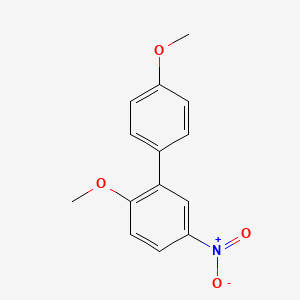
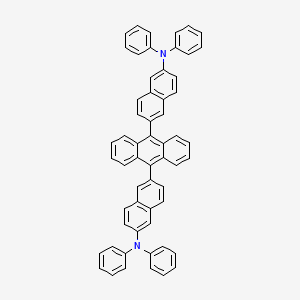

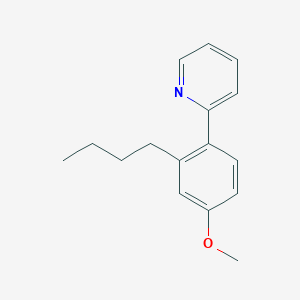
![2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12532462.png)
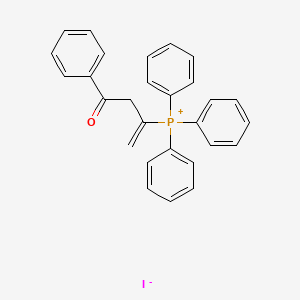
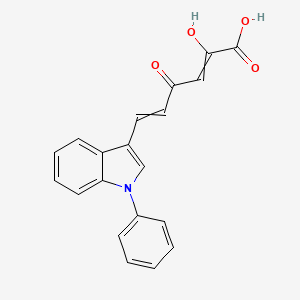

![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
![1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene](/img/structure/B12532501.png)
